![molecular formula C16H13N3O5S2 B2838453 3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 886916-69-4](/img/structure/B2838453.png)
3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been shown to possess a wide range of biochemical and physiological effects, making it a promising compound for further research.
Scientific Research Applications
Pesticidal Properties
The compound has been investigated for its pesticidal potential. In a study by Shang et al. (2022), a series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were synthesized via the Betti reaction . These compounds demonstrated favorable insecticidal activity, particularly against the oriental armyworm and diamondback moth. Notably, compounds 8b, 8f, 8g, 8j, 8k, 8n, and 8o exhibited significant lethality against the diamondback moth. Further exploration of these structures could lead to new insecticidal agents.
Calcium Imaging in Insects
Calcium imaging experiments revealed that certain derivatives (such as 8h, 8i, and viii) could activate the release of calcium ions in insect (M. sep-arata) central neurons at higher concentrations . Understanding calcium signaling pathways in insects is crucial for pest control strategies.
Optoelectronics and Analytical Tools
While not directly related to pesticidal properties, the compound’s excited state intramolecular proton transfer (ESIPT) reaction has been studied in the context of solvent effects. By analyzing potential energy curves, researchers found that solvent polarity influences the ESIPT reaction of similar compounds. This knowledge contributes to the development of new products in optoelectronics and analytical tools .
Functionalization with Carbohydrates
In another investigation, functionalized 2-hydrazinobenzothiazole compounds were prepared, including 6-(2-(benzo[d]thiazol-2-yl)hydrazono)hexane-1,2,3,4,5-pentaol (BTHP) and 5-(2-(benzo[d]thiazol-2-yl)hydrazono)pentane-1,2,3,4-tetraol (BTHT). These compounds may find applications in areas related to carbohydrates .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit hiv-1 rt . This suggests that the compound could potentially target similar enzymes or proteins.
Mode of Action
Based on the structural similarity to other benzo[d]thiazol-2-yl compounds, it can be hypothesized that it may interact with its targets through non-competitive inhibition .
Biochemical Pathways
Given the potential target of hiv-1 rt, it could be involved in the inhibition of the reverse transcription process in the hiv replication cycle .
Result of Action
If it indeed inhibits hiv-1 rt as suggested, it could potentially prevent the conversion of viral rna into dna, thereby inhibiting the replication of the virus .
properties
IUPAC Name |
3-ethylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S2/c1-2-26(23,24)12-5-3-4-10(8-12)15(20)18-16-17-13-7-6-11(19(21)22)9-14(13)25-16/h3-9H,2H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZJEHNDIOSJJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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